molecular formula C19H26O3 B008349 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- CAS No. 111052-71-2

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-

Cat. No. B008349
M. Wt: 302.4 g/mol
InChI Key: ZBIHOLUXWKOYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.

Biochemical And Physiological Effects

Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.

Advantages And Limitations For Lab Experiments

The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.

properties

CAS RN

111052-71-2

Product Name

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one

InChI

InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3

InChI Key

ZBIHOLUXWKOYOA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC

Canonical SMILES

CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC

Other CAS RN

111052-71-2

synonyms

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-

Origin of Product

United States

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